molecular formula C7H13Br B6162846 1-(bromomethyl)-1-ethylcyclobutane CAS No. 1483749-65-0

1-(bromomethyl)-1-ethylcyclobutane

Cat. No.: B6162846
CAS No.: 1483749-65-0
M. Wt: 177.1
InChI Key:
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Description

1-(Bromomethyl)-1-ethylcyclobutane: is an organic compound that belongs to the class of haloalkanes It features a cyclobutane ring substituted with a bromomethyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-ethylcyclobutane can be synthesized through the bromomethylation of 1-ethylcyclobutane. This process typically involves the reaction of 1-ethylcyclobutane with bromine in the presence of a radical initiator or under UV light to facilitate the formation of the bromomethyl group. The reaction conditions often include:

    Solvent: Non-polar solvents like carbon tetrachloride or dichloromethane.

    Temperature: Room temperature to slightly elevated temperatures.

    Catalyst: Radical initiators such as azobisisobutyronitrile (AIBN).

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and radical initiators in a controlled environment allows for the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-ethylcyclobutane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, alkoxide ions, or amines, leading to the formation of alcohols, ethers, or amines, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Nucleophilic Substitution: Alcohols, ethers, amines.

    Elimination: Alkenes.

    Oxidation: Aldehydes, carboxylic acids.

Scientific Research Applications

1-(Bromomethyl)-1-ethylcyclobutane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into pharmaceutical compounds, potentially altering their biological activity.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties.

    Environmental Chemistry: The reactivity of the bromomethyl group can be exploited in the degradation of environmental pollutants.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-1-ethylcyclobutane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation that is then attacked by a nucleophile. In radical reactions, the bromine atom can be abstracted by a radical initiator, leading to the formation of a carbon-centered radical that can undergo further reactions.

Comparison with Similar Compounds

    1-(Chloromethyl)-1-ethylcyclobutane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-1-methylcyclobutane: Similar structure but with a methyl group instead of an ethyl group.

    1-(Bromomethyl)-1-propylcyclobutane: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness: 1-(Bromomethyl)-1-ethylcyclobutane is unique due to the presence of both a bromomethyl group and an ethyl group on the cyclobutane ring. This combination of substituents can influence the compound’s reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

1483749-65-0

Molecular Formula

C7H13Br

Molecular Weight

177.1

Purity

95

Origin of Product

United States

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